molecular formula C15H10FNO3S B6497997 [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate CAS No. 880404-60-4

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate

Cat. No.: B6497997
CAS No.: 880404-60-4
M. Wt: 303.3 g/mol
InChI Key: YPLAEEVIVVQHPH-UHFFFAOYSA-N
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Description

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate: is a complex organic compound that features a thiophene ring, an oxazole ring, and a fluorinated benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with oxazole precursors, followed by esterification with 3-fluorobenzoic acid. Key steps include:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form corresponding amines.

    Substitution: The fluorobenzoate ester can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology: In biological research, it can be used to study the interactions of thiophene and oxazole-containing compounds with biological targets, potentially leading to the discovery of new drugs.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry: In the industrial sector, it can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and oxazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Uniqueness: The combination of a thiophene ring, an oxazole ring, and a fluorinated benzoate ester in [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate provides a unique structural framework that can offer distinct electronic and steric properties, making it valuable for specific applications in drug development and materials science.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3S/c16-11-4-1-3-10(7-11)15(18)19-9-12-8-13(20-17-12)14-5-2-6-21-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLAEEVIVVQHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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